1,2-Dilaurin (CAS 27638-00-2), also known as 1,2-didodecanoyl-sn-glycerol, is a saturated diacylglycerol (DAG) consisting of a glycerol backbone esterified with two 12-carbon lauric acid chains at the sn-1 and sn-2 positions. Commercially supplied as a crystalline solid with a melting point of approximately 47 °C, it is highly soluble in ethanol, DMSO, and DMF . In industrial and laboratory procurement, 1,2-dilaurin is primarily sourced for two distinct functional roles: as a specialized crystallization modifier in lipid nanotechnology and as a potent second messenger analog for protein kinase C (PKC) activation in biochemical assays . Its specific chain length and positional isomerism make it a critical raw material for formulating solid lipid nanoparticles (SLNs) and phase-change materials where precise thermal transitions and polymorphic stability are strictly required [1].
Substituting 1,2-dilaurin with its structural isomer, 1,3-dilaurin, or with longer-chain analogs like 1,2-dipalmitin, fundamentally alters both biological and physical performance. Biologically, only the 1,2-diacylglycerol configuration acts as an endogenous second messenger to activate PKC; 1,3-isomers are biologically inactive in this pathway. Physically, 1,2-DAGs preferentially exhibit orthorhombic packing, which stabilizes the kinetically favorable α and β′ polymorphs in lipid mixtures significantly better than the triclinic arrangement of 1,3-DAGs [1]. Furthermore, substituting with longer-chain DAGs (e.g., 1,2-dipalmitin) raises the melting point by over 15 °C, which can force higher processing temperatures that degrade heat-sensitive payloads in pharmaceutical formulations .
In lipid crystallization studies, the positional isomerism of dilaurin dictates its efficacy as a structural stabilizer. When added to trilaurin base systems, 1,2-dilaurin demonstrates a measurably greater ability to halt the β′ → β polymorphic transition compared to 1,3-dilaurin. This is attributed to the 1,2-isomer's preference for orthorhombic packing, which co-crystallizes more effectively with triacylglycerols than the triclinic arrangement of the 1,3-isomer[1].
| Evidence Dimension | Polymorphic transition stabilization (β′ → β) |
| Target Compound Data | 1,2-Dilaurin (Maintains orthorhombic packing, extends β′ lifetime) |
| Comparator Or Baseline | 1,3-Dilaurin (Triclinic arrangement, weaker stabilization) |
| Quantified Difference | 1,2-isomer provides a significantly extended lifetime of the β′ polymorph compared to the 1,3-isomer. |
| Conditions | Addition to trilaurin matrix under controlled supercooling. |
Prevents post-crystallization hardening and drug expulsion in solid lipid nanoparticles and edible fat formulations.
1,2-Dilaurin functions as a cell-permeable diacylglycerol analog that directly activates Protein Kinase C (PKC) by mimicking endogenous second messengers. Biological assays require the specific 1,2-sn-glycerol configuration, as the 1,3-dilaurin isomer lacks the necessary spatial orientation to bind the C1 domain of PKC, rendering it biologically inert in these signal transduction pathways .
| Evidence Dimension | PKC Activation Capacity |
| Target Compound Data | 1,2-Dilaurin (Active second messenger analog) |
| Comparator Or Baseline | 1,3-Dilaurin (Biologically inactive) |
| Quantified Difference | Binary functional switch (Active vs. Inactive) based solely on acyl position. |
| Conditions | In vitro kinase activation assays and cellular signal transduction models. |
Ensures assay validity for researchers procuring lipids specifically for kinase activation and lipidomic internal standards.
1,2-Dilaurin is kinetically stable at low temperatures but thermodynamically driven to isomerize. When heated above its melting point (e.g., to 80–140 °C) or exposed to trace acidic/basic catalysts, 1,2-dilaurin rapidly undergoes acyl migration to form the more stable 1,3-dilaurin. Studies show that while 1,3-diglycerides can be held at elevated temperatures for days without melting point changes, 1,2-diglycerides exhibit an asymptotic fall in melting point as they convert to the 1,3-form [1].
| Evidence Dimension | Isomeric stability under thermal stress |
| Target Compound Data | 1,2-Dilaurin (Rapid acyl migration to 1,3-isomer at >80 °C) |
| Comparator Or Baseline | 1,3-Dilaurin (Stable at elevated temperatures) |
| Quantified Difference | 1,2-isomer degrades to 1,3-isomer asymptotically under heat, whereas 1,3-isomer remains stable for days. |
| Conditions | Thermal stress >80 °C or presence of <0.005% basic/acidic catalysts. |
Dictates strict procurement requirements for cold-chain shipping (-20 °C) and low-temperature formulation protocols to prevent loss of the active 1,2-isomer.
1,2-Dilaurin exhibits a literature melting point of approximately 47 °C. This is significantly lower than longer-chain saturated diacylglycerols, such as 1,2-dipalmitin (~63 °C) or 1,2-distearin (~70 °C). This 16–23 °C reduction in melting point allows for melt-dispersion and emulsification at much milder temperatures .
| Evidence Dimension | Melting Point |
| Target Compound Data | 1,2-Dilaurin (~47 °C) |
| Comparator Or Baseline | 1,2-Dipalmitin (~63 °C) and 1,2-Distearin (~70 °C) |
| Quantified Difference | 16–23 °C lower melting point. |
| Conditions | Standard atmospheric pressure. |
Allows formulators to process lipid matrices at temperatures below 50 °C, which is critical for incorporating heat-labile active pharmaceutical ingredients (APIs).
Utilizing 1,2-dilaurin as a specific crystallization modifier to lock lipid matrices in the β′ polymorph, preventing post-crystallization hardening and drug expulsion during long-term storage [1].
Procured as a cell-permeable second messenger analog where the exact 1,2-diacyl stereochemistry is mandatory for target binding and pathway activation.
Selected over dipalmitin or distearin when formulating heat-sensitive APIs, leveraging its ~47 °C melting point to ensure processing temperatures remain below degradation thresholds .
Used as a precise internal standard for the quantification of endogenous diglycerides in tissue samples, requiring high isomeric purity maintained through strict -20 °C storage .